Allylthiourea

描述

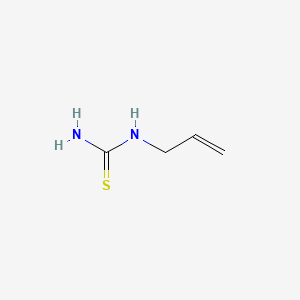

烯丙基硫脲: 是一种有机硫化合物,化学式为 C₄H₈N₂S 。 该化合物以烯丙基连接到硫脲部分为特征,使其成为各种化学反应和应用中的通用化合物。

准备方法

合成路线和反应条件: 烯丙基硫脲可以通过烯丙基异硫氰酸酯与氨或伯胺反应合成。 该反应通常在温和条件下进行,并以烯丙基硫脲为主要产物 .

工业生产方法: 烯丙基硫脲的工业生产涉及烯丙基氯与硫脲在碱(如氢氧化钠)存在下的反应。 该反应在水性介质中进行,产物通过结晶分离 .

化学反应分析

反应类型:

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾和其他氧化剂。

还原: 氢化铝锂,硼氢化钠。

取代: 各种亲核试剂,如卤化物,胺和硫醇。

主要形成的产物:

氧化: 二硫化物,亚砜。

还原: 硫醇。

取代: 具有不同官能团的取代硫脲.

科学研究应用

Anticancer Activity

Overview

Allylthiourea and its derivatives have been investigated for their potential as anticancer agents. Research indicates that modifications to the this compound structure can enhance its cytotoxic effects against various cancer cell lines.

Case Studies

- N-benzoyl-3-allylthiourea (BATU) : A study demonstrated that BATU exhibited significant antiproliferative activity against MCF-7 breast cancer cells, particularly those with HER-2 overexpression. The compound's structure was optimized to increase its efficacy as an EGFR and HER-2 inhibitor, showing IC50 values ranging from 0.21 to 0.38 mM, which were significantly lower than those of N-allylthiourea (5.22 mM) and hydroxyurea (2.79 mM) .

- Synthesis and Molecular Docking : Another study synthesized several N-allylthiourea derivatives and employed molecular docking techniques to predict their interactions with the epidermal growth factor receptor (EGFR). The results indicated that these derivatives could potentially serve as effective anticancer drugs due to their enhanced biological activities .

Environmental Applications

Overview

this compound is widely used as a nitrification inhibitor in environmental studies, particularly in wastewater treatment processes.

Case Studies

- Batch Respirometric Tests : ATU is utilized to suppress oxygen uptake by ammonium oxidizers in activated sludge systems. Research has shown that dosing with ATU at specific concentrations can effectively delay nitrification processes, allowing for better control of nitrogen levels in wastewater treatment .

- Kinetic Modeling : A kinetic model developed for ATU demonstrated its degradation over time, impacting the inhibition of nitrification. It was found that an initial concentration of approximately 90 mg/L could effectively suppress nitrification for about 10 days before degradation occurred .

Agrochemical Applications

Overview

this compound's role in agriculture primarily revolves around its use as a soil amendment and a component in agrochemical formulations.

Case Studies

- Soil Amendments : Research has indicated that this compound can improve soil properties when used as an amendment, enhancing the effectiveness of other agrochemicals .

- Sulfur-containing Agrochemicals : this compound is part of a broader class of sulfur-containing compounds that are being developed for use in pesticides and herbicides due to their unique modes of action .

Overview

The biological properties of this compound extend beyond anticancer applications, showcasing its potential in various therapeutic areas.

Case Studies

- Antioxidant Activity : Recent studies have highlighted the antioxidant properties of certain thiourea derivatives, demonstrating significant free radical scavenging abilities .

- Anti-inflammatory Effects : this compound derivatives have also shown promise in reducing inflammation, making them candidates for further research in treating inflammatory diseases .

Summary Table of Applications

作用机制

烯丙基硫脲的作用机制涉及它与含硫醇的蛋白质和酶的相互作用。它可以与硫醇基团形成共价键,导致酶活性抑制。 这种特性与其用作硝化抑制剂特别相关,因为它通过结合氨氧化细菌的酶而影响其活性 .

相似化合物的比较

生物活性

Allylthiourea (ATU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, anticancer, and antioxidant research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.

Overview of this compound

This compound is a thiourea derivative characterized by the presence of an allyl group. Its chemical structure can be represented as follows:

where R is an allyl group and R' can vary based on the specific derivative being studied. The unique structure of this compound enables it to interact with various biological targets, leading to its diverse range of activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study focused on synthesizing thiourea derivatives, including this compound, reported their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

- Mechanism : The antibacterial mechanism is believed to involve the inhibition of topoisomerase II and DNA gyrase, which are crucial for bacterial DNA replication .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its potential in inhibiting cancer cell growth.

- Cell Viability : A derivative of this compound was shown to significantly reduce cell viability in breast cancer cell lines (MCF-7), with an IC50 value around 225 µM .

- Apoptosis Induction : The compound was observed to induce apoptosis in treated cells, suggesting a potential mechanism for its anticancer effects .

Antioxidant Activity

The antioxidant properties of this compound derivatives have been explored in various studies. These compounds demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- DPPH Assay : Some derivatives exhibited strong antioxidant activity with IC50 values ranging from 45 µg/mL to 52 µg/mL .

- Mechanism : The antioxidant activity is attributed to the presence of functional groups capable of donating electrons to free radicals, thus neutralizing them .

Summary of Biological Activities

Case Studies and Research Findings

- Antibacterial Study :

- Anticancer Research :

- Antioxidant Evaluation :

属性

IUPAC Name |

prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFORQRBXIQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024449 | |

| Record name | Allylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allylthiourea is a white crystalline solid with a slight garlic odor. (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>17.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | SID50086450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.11 to 1.22 (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

109-57-9 | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylthiourea [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiosinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/706IDJ14B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158 to 172 °F (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allylthiourea?

A1: this compound has the molecular formula C4H8N2S and a molecular weight of 116.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly utilize UV-Vis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm the structure and analyze the properties of this compound and its derivatives. [, , , , , ]

Q3: How does the stability of this compound vary under different conditions?

A3: While specific data on the stability of this compound under various conditions is limited in the provided research, studies highlight its use in different solvent systems, including aqueous solutions and organic solvents like acetonitrile and ethanol. [, , , , , ]

Q4: Does this compound exhibit catalytic properties?

A4: While not a catalyst itself, this compound serves as a building block for synthesizing polymers with metal-complexing capabilities. These polymers show potential for applications like metal ion removal from solutions. []

Q5: How is computational chemistry employed in this compound research?

A5: Computational methods, including molecular docking, are valuable tools for predicting the interactions of this compound derivatives with biological targets like EGFR and HER2. These simulations aid in understanding potential anticancer activities and guiding the development of more potent derivatives. [, ]

Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives?

A6: Research indicates a parabolic relationship between the lipophilicity (ClogP) of this compound derivatives and their analgesic activity in mice. This finding suggests that modifying the lipophilicity of these compounds could influence their potency. []

Q7: How do structural modifications of this compound impact its biological activity?

A7: Studies demonstrate that introducing substituents on the benzoyl ring of this compound derivatives can significantly enhance their cytotoxic effects on breast cancer cells, particularly those overexpressing HER2. [, , ]

Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?

A8: While the provided research does not delve into detailed formulation strategies for this compound, its incorporation into polymeric hydrogels for applications like enzyme adsorption has been reported. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: The provided research primarily focuses on the synthesis, characterization, and in vitro evaluation of this compound derivatives. Further investigations are required to elucidate the in vivo pharmacokinetic profile of these compounds.

Q10: What in vitro and in vivo models have been used to assess the biological activity of this compound derivatives?

A10: Researchers have employed in vitro cell-based assays using MCF-7 breast cancer cells (both parental and HER2-overexpressing) to evaluate the cytotoxic potential of this compound derivatives. [, , ] Additionally, the analgesic activity of these compounds has been investigated in vivo using the writhing test in mice. [, ]

Q11: What is the known safety profile of this compound?

A11: Information regarding the toxicity and long-term effects of this compound and its derivatives requires further investigation.

Q12: What analytical methods are employed to quantify this compound?

A12: While specific quantification methods are not detailed in the provided research, techniques like chromatography (e.g., thin-layer chromatography) are likely employed for separation and analysis. [, ]

Q13: What is the environmental impact of this compound?

A13: The research provided doesn't offer insights into the environmental impact or degradation pathways of this compound. Further studies are necessary to assess its potential ecological effects.

Q14: What resources are crucial for advancing research on this compound?

A14: Access to advanced analytical techniques like NMR, mass spectrometry, and computational chemistry software is essential for characterizing and studying this compound and its derivatives. Further research necessitates collaboration between chemists, biologists, and pharmacologists to explore the therapeutic potential and address safety concerns.

Q15: What are some significant milestones in the research of this compound?

A15: Early research on this compound focused on its use as a photographic sensitizer. [] More recently, investigations have explored its potential as a building block for synthesizing polymers with metal-binding properties [] and developing novel therapeutics, particularly in the field of cancer and pain management. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。